Cas no 1805268-67-0 (Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate)

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate structure
1805268-67-0 structure
Product name:Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
CAS No:1805268-67-0
MF:C10H9BrF2INO2
MW:419.989241361618
CID:4893642

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
    • Inchi: 1S/C10H9BrF2INO2/c1-2-17-10(16)8-6(3-11)15-4-5(14)7(8)9(12)13/h4,9H,2-3H2,1H3
    • InChI Key: CPUVPGMKPNSTSB-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(CBr)C(C(=O)OCC)=C1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 271
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022438-250mg
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
1805268-67-0 95%
250mg
$970.20 2022-04-01
Alichem
A029022438-500mg
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
1805268-67-0 95%
500mg
$1,668.15 2022-04-01
Alichem
A029022438-1g
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
1805268-67-0 95%
1g
$2,866.05 2022-04-01

Additional information on Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-(iodopyridine)-3-carboxylate (CAS No. 1805268-67-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-(iodopyridine)-3-carboxylate, identified by its CAS number 1805268-67-0, is a highly functionalized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. Its unique structural features, including the presence of a bromomethyl group, a difluoromethyl substituent, and an iodopyridine core, make it an invaluable building block for medicinal chemists.

The bromomethyl group at the 2-position of the pyridine ring provides a reactive site for further functionalization through nucleophilic substitution reactions. This reactivity allows for the introduction of diverse pharmacophores, enabling the rapid construction of novel drug candidates. The difluoromethyl group, located at the 4-position, is known to enhance metabolic stability and binding affinity in drug molecules. Its electron-withdrawing nature improves the lipophilicity of the compound, which is often critical for achieving optimal pharmacokinetic profiles. Additionally, the iodopyridine core offers a versatile platform for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of complex organic molecules.

In recent years, Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-(iodopyridine)-3-carboxylate has been utilized in several cutting-edge research projects aimed at developing innovative therapeutic agents. One notable application involves its use in the synthesis of kinase inhibitors, which are essential for treating various types of cancer. By leveraging its reactive sites, researchers have been able to construct highly specific inhibitors that target aberrant signaling pathways in tumor cells. The incorporation of the difluoromethyl group has been particularly beneficial in improving the binding affinity and selectivity of these inhibitors.

The compound's potential extends beyond oncology; it has also been explored in the development of anti-inflammatory agents. Inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, require targeted therapies that modulate immune responses without systemic side effects. Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-(iodopyridine)-3-carboxylate has been employed to create novel molecules that interact with specific inflammatory mediators. The bromomethyl and iodopyridine functionalities facilitate the introduction of pharmacophores that can selectively inhibit key enzymes and receptors involved in inflammatory processes.

bromomethyl)-4-(difluoromethyl)-5-(
)-5-(
)-5-(
)-3-carboxylate (CAS No. 1805268-67-0) is a multifunctional intermediate that plays a pivotal role in modern pharmaceutical research. Its unique structural attributes enable the rapid development of novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further. The ongoing exploration of its synthetic possibilities ensures that it will remain a valuable tool for medicinal chemists worldwide.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.